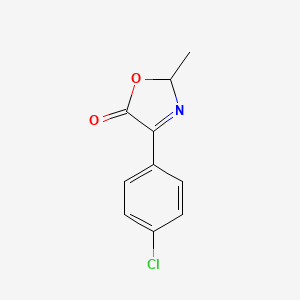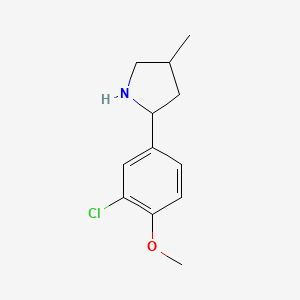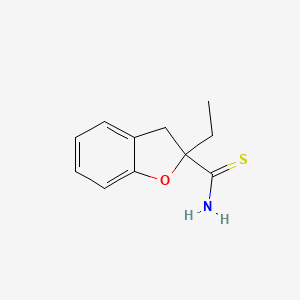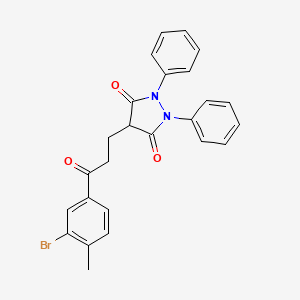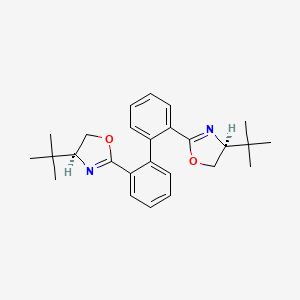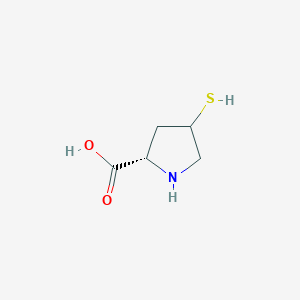
(2S)-4-Mercaptopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-Mercaptopyrrolidine-2-carboxylic acid is a sulfur-containing amino acid derivative It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is further connected to a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Mercaptopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of a suitable pyrrolidine derivative.
Introduction of the Mercapto Group: The mercapto group is introduced through nucleophilic substitution reactions, often using thiol-containing reagents.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylation agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives with altered functional groups.
Substitution: The mercapto group can participate in substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation of the mercapto group.
Sulfonic Acids: Formed through further oxidation.
Substituted Pyrrolidines: Formed through substitution reactions.
科学研究应用
(2S)-4-Mercaptopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating diseases related to sulfur metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2S)-4-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in sulfur metabolism, such as cysteine synthase.
Pathways: Participates in the biosynthesis of sulfur-containing compounds and in redox reactions within cells.
相似化合物的比较
Cysteine: Another sulfur-containing amino acid with similar biochemical properties.
Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.
Methionine: An essential amino acid containing sulfur.
Uniqueness: (2S)-4-Mercaptopyrrolidine-2-carboxylic acid is unique due to its specific structural configuration and the presence of both a mercapto group and a pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other sulfur-containing amino acids.
属性
CAS 编号 |
55309-60-9 |
|---|---|
分子式 |
C5H9NO2S |
分子量 |
147.20 g/mol |
IUPAC 名称 |
(2S)-4-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3?,4-/m0/s1 |
InChI 键 |
OYNANFOWNSGDJL-BKLSDQPFSA-N |
手性 SMILES |
C1[C@H](NCC1S)C(=O)O |
规范 SMILES |
C1C(CNC1C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)


![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

